molecular formula C21H17ClF3NO3 B600899 Efavirenz Benzoylaminoalcohol Impurity CAS No. 1189491-03-9

Efavirenz Benzoylaminoalcohol Impurity

Katalognummer: B600899
CAS-Nummer: 1189491-03-9
Molekulargewicht: 423.81
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Efavirenz Benzoylaminoalcohol Impurity (CAS: 1189491-03-9) is a process-related or degradation impurity associated with the antiretroviral drug efavirenz, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment. Structurally, it is characterized by a benzoyl group linked to an amino alcohol moiety, though its exact configuration remains unspecified in the available literature .

Wissenschaftliche Forschungsanwendungen

Quality Control in Pharmaceutical Manufacturing

Role as a Reference Standard

Efavirenz Benzoylaminoalcohol Impurity is predominantly employed as a reference standard in the quality control of efavirenz formulations. Its presence is monitored to ensure the purity and safety of pharmaceutical products. Regulatory agencies require stringent testing for impurities to comply with safety standards, making this compound essential for maintaining product integrity .

Analytical Techniques

The quantification of impurities, including this compound, is typically performed using advanced analytical techniques such as:

  • Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) : This method allows for the precise measurement of trace levels of impurities in efavirenz formulations, facilitating risk assessment and compliance with regulatory standards .
  • High-Performance Liquid Chromatography (HPLC) : HPLC is commonly used for routine analysis to ensure that impurity levels remain within acceptable limits during production.

Pharmacokinetic Studies

Impact on Drug Efficacy

Research has indicated that impurities can influence the pharmacokinetics of efavirenz. Studies assessing the interaction between this compound and efavirenz have shown that impurities may affect drug absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these interactions is vital for optimizing therapeutic regimens and ensuring patient safety .

Case Study Insights

A case study involving patients treated with efavirenz highlighted the importance of monitoring drug concentrations and potential interactions with impurities. The study found that while efavirenz effectively suppressed HIV replication, variations in plasma concentrations could be attributed to the presence of impurities like this compound .

Drug Formulation Development

Enhancing Bioavailability

Efavirenz is classified as a Class II compound in the Biopharmaceutics Classification System, characterized by poor water solubility. Research has focused on enhancing its dissolution profile to improve bioavailability. Techniques such as co-micronization have been explored to increase the surface area of efavirenz without altering its molecular structure, potentially leading to improved therapeutic efficacy .

Wirkmechanismus

The mechanism of action of Efavirenz Benzoylaminoalcohol Impurity is closely related to that of Efavirenz. By interfering with this enzyme, the compound prevents the synthesis of new viral particles, thereby inhibiting the spread of the virus .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparison

Key efavirenz impurities and structurally related compounds are compared below:

Table 1: Structural and Regulatory Comparison of Efavirenz Impurities

Impurity Name CAS Number Structural Features Origin Genotoxic Alert Regulatory Limit Analytical Method References
Benzoylaminoalcohol Impurity 1189491-03-9 Benzoyl, amino alcohol Process-related/degradation Not reported Not specified HPLC/LC-MS (inferred)
AMCOL 154598-58-0 Aminoaryl, cyclopropyl, trifluoromethyl Synthesis intermediate/degradation Yes (PGI) <1.5 µg/day (TTC) LC-MS/MS
Efavirenz R-Isomer N/A Stereoisomer of efavirenz Synthesis byproduct No <0.15% (Pharmacopeia) Chiral chromatography
8-Hydroxy Efavirenz 205754-33-2 Hydroxylated benzoxazinone Oxidation degradation Not reported Pharmacopeia limits (e.g., ≤0.5%) HPLC
Efavirenz Cyclobutenylindole Impurity N/A Cyclobutenylindole core Synthesis byproduct Not reported Pharmacopeia limits HPLC

Analytical Methodologies

  • AMCOL: Quantified via LC-MS/MS due to its genotoxic risk and low allowable limits (detection limit: ~0.15 ppm) .
  • Benzoylaminoalcohol Impurity: Likely analyzed using HPLC with UV detection, as pharmacopeial methods for efavirenz impurities (e.g., USP) employ reversed-phase HPLC for related compounds .
  • R-Isomer : Requires chiral separation techniques, such as chiral HPLC, to distinguish from the active enantiomer .

Toxicological and Regulatory Profiles

  • Benzoylaminoalcohol Impurity: No genotoxic alerts reported; likely controlled under standard ICH Q3A/B thresholds (e.g., ≤0.15% for unidentified impurities) .

Research Findings and Gaps

  • AMCOL: Extensive studies focus on its genotoxicity and trace-level quantification, with validated LC-MS/MS methods achieving sensitivity down to 0.15 ppm .
  • Benzoylaminoalcohol Impurity: Limited published data exist on its formation mechanism, toxicity, or analytical validation.
  • Comparative Stability: AMCOL arises from both synthesis and degradation, whereas Benzoylaminoalcohol Impurity’s origin is less clearly documented. Accelerated stability studies could clarify its degradation pathways .

Biologische Aktivität

Efavirenz is a widely used non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV-1 infection. The compound "Efavirenz Benzoylaminoalcohol Impurity" (CAS No. 1189491-03-9) is a notable impurity associated with efavirenz, which has raised concerns regarding its biological activity and potential toxicity. This article explores the biological activity of this impurity, its implications in pharmaceutical formulations, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C21H17ClF3NO3
  • Molecular Weight : 423.82 g/mol
  • Synonym : N-(4-Chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)-4-methoxybenzamide

This impurity is generated during the synthesis of efavirenz and is classified as a potential genotoxic impurity due to the presence of an aminoaryl derivative, which is known for its alerting function regarding genotoxic activity .

Genotoxicity

The primary concern regarding this compound relates to its potential genotoxic effects. Research indicates that impurities in pharmaceutical compounds can lead to DNA damage, which may result in carcinogenic effects over prolonged exposure. A study developed a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this impurity, emphasizing its relevance in risk assessment for drug safety .

Pharmacological Studies

Pharmacological studies have shown that while efavirenz itself exhibits potent antiviral activity against HIV-1, the biological implications of its impurities are less well characterized. The following table summarizes findings from various studies on the biological activity of efavirenz and its impurities:

StudyFindings
Developed LC-MS/MS method for quantifying benzoylaminoalcohol impurity; highlighted need for stringent control measures.
Discussed liver toxicity associated with efavirenz; recommended monitoring due to potential interactions with impurities.
Investigated midpicomolar inhibitors against HIV-1; noted that impurities may affect overall efficacy and safety profile.

Case Studies

Several case studies have been conducted to evaluate the impact of impurities like Efavirenz Benzoylaminoalcohol on drug safety:

  • Case Study on Genotoxic Impurities : A regulatory agency requested comprehensive data on genotoxic impurities in efavirenz products, leading to the development of robust analytical methods for impurity quantification .
  • Impact on Drug Formulation : In a study assessing various formulations of efavirenz, it was found that higher levels of impurities could compromise therapeutic efficacy and increase the risk of adverse effects .
  • Regulatory Perspectives : Regulatory bodies emphasize the importance of controlling genotoxic impurities within acceptable limits (e.g., 2.5 µg/g based on ICH guidelines) to ensure patient safety .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Efavirenz Benzoylaminoalcohol Impurity (CAS 1189491-03-9) in drug formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is commonly used for impurity quantification due to its sensitivity and specificity . For structural confirmation, advanced techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS/MS) are essential. Preparative chromatography (≥95% purity) is recommended for isolating the impurity from bulk Efavirenz samples .

Q. Why is monitoring this compound critical in antiretroviral drug development?

  • Methodological Answer : Impurities exceeding 0.1% of the active pharmaceutical ingredient (API) require pharmacological evaluation per regulatory guidelines. This impurity may arise during synthesis or storage, potentially altering drug efficacy or safety. Systematic impurity profiling ensures compliance with International Council for Harmonisation (ICH) Q3A/B guidelines .

Q. How can researchers distinguish this compound from other structurally similar Efavirenz byproducts?

  • Methodological Answer : Comparative spectral analysis (e.g., NMR chemical shifts, IR absorption bands) is critical. For example, the impurity’s benzoylaminoalcohol moiety can be differentiated from cyclobutenylindole impurities (e.g., CAS 2177283-35-9) via distinct MS fragmentation patterns and proton environments in ¹H-NMR spectra .

Advanced Research Questions

Q. What experimental strategies are effective for synthesizing and isolating this compound at high purity?

  • Methodological Answer : The impurity can be synthesized via controlled degradation of Efavirenz under acidic or oxidative conditions. Preparative HPLC with a C18 column and acetonitrile/water mobile phase (gradient elution) achieves isolation ≥95% purity. Post-synthesis, validate purity using triple-quadrupole MS and compare retention times against reference standards .

Q. How can researchers resolve ambiguities in the structural assignment of this compound using spectroscopic data?

  • Methodological Answer : Combine ¹H/¹³C-NMR, 2D-COSY, and HSQC spectra to map proton-carbon correlations. For example, the benzoylaminoalcohol group exhibits characteristic peaks:

  • ¹H-NMR : δ 7.8–8.2 ppm (aromatic protons), δ 4.5–5.0 ppm (alcohol -OH).
  • MS/MS : Molecular ion [M+H]⁺ at m/z 328.3 with fragments at m/z 210.1 (benzoyl cleavage) and m/z 118.0 (aminoalcohol moiety) .

Q. What experimental designs are optimal for studying the stability of this compound under accelerated storage conditions?

  • Methodological Answer : Conduct forced degradation studies under ICH-recommended conditions:

  • Thermal : 40–80°C for 4 weeks.
  • Photolytic : Exposure to UV light (ICH Q1B).
  • Hydrolytic : Acidic (0.1M HCl) and basic (0.1M NaOH) environments.
    Monitor impurity levels using validated HPLC-UV methods and assess degradation kinetics via Arrhenius plots .

Q. How can researchers correlate this compound levels with neurotoxicological outcomes in preclinical models?

  • Methodological Answer : Use in vitro models (e.g., neuronal cell lines) to assess mitochondrial toxicity via ATP depletion assays and reactive oxygen species (ROS) measurement. Compare results with clinical data linking Efavirenz metabolites (e.g., 8-hydroxy-efavirenz) to CNS toxicity. Consider CYP2B6/CYP2A6 polymorphisms, which influence Efavirenz metabolism and impurity accumulation .

Eigenschaften

IUPAC Name

N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3NO3/c1-29-16-7-4-14(5-8-16)19(27)26-18-9-6-15(22)12-17(18)20(28,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,28H,2-3H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQIJMIAFKHTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(C#CC3CC3)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4,5-Trihydroxyoxan-2-one
3,4,5-Trihydroxyoxan-2-one
Efavirenz Benzoylaminoalcohol Impurity
3,4,5-Trihydroxyoxan-2-one
3,4,5-Trihydroxyoxan-2-one
Efavirenz Benzoylaminoalcohol Impurity
3,4,5-Trihydroxyoxan-2-one
3,4,5-Trihydroxyoxan-2-one
Efavirenz Benzoylaminoalcohol Impurity
3,4,5-Trihydroxyoxan-2-one
3,4,5-Trihydroxyoxan-2-one
3,4,5-Trihydroxyoxan-2-one
Efavirenz Benzoylaminoalcohol Impurity
3,4,5-Trihydroxyoxan-2-one
3,4,5-Trihydroxyoxan-2-one
Efavirenz Benzoylaminoalcohol Impurity
3,4,5-Trihydroxyoxan-2-one
Efavirenz Benzoylaminoalcohol Impurity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.